molecular formula C17H21N3O3S B14031124 Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate

Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate

Katalognummer: B14031124
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: VJBULGFITURQHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C17H21N3O3S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It features a benzo[d]thiazole core, which is a common structural motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate typically involves the reaction of 2-(tert-butoxycarbonyl-amino)benzo[d]thiazole-6-carboxylic acid with pyrrolidine in the presence of coupling reagents such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in tetrahydrofuran (THF) at room temperature for about one hour. The product is then isolated by extraction and precipitation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzo[d]thiazole ring.

    Oxidation and Reduction:

Common Reagents and Conditions

    Coupling Reagents: EDC and HOBt are commonly used in the synthesis of this compound.

    Solvents: Tetrahydrofuran (THF) is a preferred solvent for the reaction.

Major Products

The primary product of the synthesis is tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate itself. Further reactions can lead to derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action for tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The benzo[d]thiazole core is known to bind to multiple receptors, which could be a potential pathway for its action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate: Shares a similar structural motif with a thiazole ring.

    tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate: Another compound with a benzo[d]thiazole core.

Uniqueness

tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and development .

Eigenschaften

Molekularformel

C17H21N3O3S

Molekulargewicht

347.4 g/mol

IUPAC-Name

tert-butyl N-[6-(pyrrolidine-1-carbonyl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)23-16(22)19-15-18-12-7-6-11(10-13(12)24-15)14(21)20-8-4-5-9-20/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19,22)

InChI-Schlüssel

VJBULGFITURQHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.